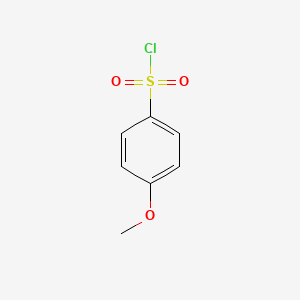

4-Methoxybenzenesulfonyl chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403292. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJVECUKADWGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50243364 | |

| Record name | 4-Methoxybenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-68-0 | |

| Record name | 4-Methoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxybenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxybenzenesulfonyl Chloride from Anisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methoxybenzenesulfonyl chloride, a crucial intermediate in organic synthesis and drug discovery. The document details the underlying chemical principles, various experimental protocols, and quantitative data to facilitate reproducible and optimized synthesis.

Introduction

This compound, also known as p-anisolesulfonyl chloride, is a versatile reagent widely employed in the synthesis of sulfonamides and sulfonate esters. The 4-methoxybenzenesulfonyl group (mosyl group) is frequently incorporated into biologically active molecules to modulate their physicochemical properties, such as solubility and lipophilicity. Its synthesis from readily available anisole (B1667542) via electrophilic aromatic substitution is a fundamental transformation in organic chemistry. This guide explores the common methods for this synthesis, focusing on the chlorosulfonation of anisole.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from anisole proceeds through an electrophilic aromatic substitution (EAS) reaction. The methoxy (B1213986) group (-OCH₃) on the anisole ring is an activating, ortho-, para-directing group due to its electron-donating resonance effect. This directs the incoming electrophile, the chlorosulfonium ion or a related species, primarily to the para position due to steric hindrance at the ortho positions.

The reaction is typically carried out using chlorosulfonic acid (HSO₃Cl) as both the solvent and the electrophilic reagent. The electrophile is generated in situ. The overall mechanism can be summarized in the following steps:

-

Generation of the Electrophile: Chlorosulfonic acid acts as the source of the electrophile.

-

Nucleophilic Attack: The electron-rich aromatic ring of anisole attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the chloride ion or another molecule of chlorosulfonic acid, removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Several methods have been reported for the synthesis of this compound from anisole. The most common approach involves the direct reaction of anisole with chlorosulfonic acid. An alternative method utilizes 100% sulfuric acid and phosphorus oxychloride.

Method 1: Chlorosulfonation using Chlorosulfonic Acid

This is the most direct and widely used method.

Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet tube connected to a trap for hydrogen chloride gas, place chlorosulfonic acid (3 molar equivalents).

-

Cool the flask to 0-5 °C using an ice bath.

-

Add anisole (1 molar equivalent) dropwise to the stirred chlorosulfonic acid over a period of 30 minutes, maintaining the temperature between 0-5 °C.[1]

-

After the addition is complete, continue stirring the reaction mixture at room temperature until the evolution of hydrogen chloride gas ceases.[1] Some protocols suggest heating the mixture to 70-80 °C for 1 hour after the initial reaction.[1]

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product, this compound, will precipitate.

-

Collect the solid by filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as chloroform (B151607) or a toluene-hexane mixture.[1][2]

Method 2: Using Sulfuric Acid and Phosphorus Oxychloride

This method provides an alternative to the direct use of chlorosulfonic acid.

Protocol:

-

To a mixture of anisole (0.5 mol) and phosphorus oxychloride (0.5 mol), add 100% sulfuric acid (0.525 mol) with stirring while maintaining the temperature below 5 °C using an ice-water bath.[3]

-

Remove the ice bath and allow the reaction mixture to warm to approximately 29 °C over about 90 minutes.[3]

-

Heat the mixture to about 95 °C and maintain this temperature for approximately two hours.[3]

-

After cooling, pour the reaction mixture slowly into a mixture of ice, water, and sodium chloride, keeping the temperature under 11 °C.[3]

-

The resulting solid is collected by filtration, washed three times with ice water, and dried to obtain this compound.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocols.

| Parameter | Method 1: Chlorosulfonic Acid | Method 2: Sulfuric Acid & POCl₃ |

| Reactants | Anisole, Chlorosulfonic Acid | Anisole, Sulfuric Acid, Phosphorus Oxychloride |

| Molar Ratio (Anisole:Reagent) | 1 : 3 (Anisole : Chlorosulfonic Acid)[1] | 1 : 1.05 : 1 (Anisole : H₂SO₄ : POCl₃)[3] |

| Reaction Temperature | 0-5 °C (addition), then RT or 70-80 °C[1] | <5 °C (addition), then up to 95 °C[3] |

| Reaction Time | Until HCl evolution ceases or ~1 hour at elevated temp.[1] | ~3.5 hours + heating time[3] |

| Reported Yield | Variable, can be high | ~99% (based on reported product mass)[3] |

| Purification Method | Recrystallization (e.g., from Chloroform)[1] | Filtration and washing[3] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The reaction is exothermic and requires careful temperature control to avoid side reactions and ensure safety.

-

Phosphorus oxychloride is also toxic and corrosive.

-

Care must be taken during the quenching step, as the addition of the reaction mixture to ice and water is highly exothermic.

Conclusion

The synthesis of this compound from anisole is a robust and well-established procedure. The direct chlorosulfonation with chlorosulfonic acid is the most common method, offering a straightforward route to the desired product. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity. This guide provides the necessary details for researchers and professionals to successfully perform this important synthetic transformation.

References

4-Methoxybenzenesulfonyl chloride physical properties and appearance

A-MBS-01: A Technical Guide to 4-Methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (MBS-Cl), a critical reagent in organic synthesis. The document details the compound's appearance, core physical constants, and solubility characteristics. Furthermore, it outlines standardized experimental protocols for the determination of these properties, ensuring reproducibility and accuracy in a laboratory setting. This guide is intended to serve as a foundational resource for professionals in research and development who utilize MBS-Cl in their synthetic workflows.

Introduction

This compound, also known as p-anisolesulfonyl chloride, is a sulfonyl chloride compound widely employed in organic chemistry.[1] Its primary utility lies in its function as a protecting group for various nitrogen-containing functionalities, such as amines, and in the synthesis of sulfonamides and sulfonate esters.[2][3] The reactivity of the sulfonyl chloride group, modulated by the electron-donating methoxy (B1213986) group on the benzene (B151609) ring, makes it a versatile tool for synthetic chemists.[4][5] An accurate understanding of its physical properties is paramount for its safe handling, storage, and effective use in chemical reactions.

Physical and Chemical Properties

The appearance and physical constants of this compound are well-defined, providing key indicators for sample identification and purity assessment.

Appearance: At room temperature, this compound is a solid that typically appears as a white to off-white or beige crystalline substance.[2][4][6] It may be supplied in various forms, including powder, crystals, lumps, or as a fused solid.[1][6]

Quantitative Data Summary: The key physical properties of this compound are summarized in the table below. These values represent a consensus from various commercial and literature sources.

| Property | Value | Units | Notes |

| Molecular Formula | C₇H₇ClO₃S | - | [4][6][7] |

| Molecular Weight | 206.65 | g/mol | [2][7] |

| CAS Number | 98-68-0 | - | [1][8][9] |

| Melting Point | 36 - 42 | °C | Range reported across multiple sources.[2][8][9][10] |

| Boiling Point | 173 | °C | At a reduced pressure of 14 mmHg.[1][8][10] |

| Density | ~1.412 | g/cm³ | [4] |

| Flash Point | >112 | °C | [11] |

Solubility Profile

The solubility of MBS-Cl is a critical factor influencing its application in various reaction conditions.

-

Polar Solvents : The compound is generally soluble in polar organic solvents such as acetone, acetonitrile, methanol, ethanol, and dioxane.[2] It is also reported to be soluble in toluene.[1][12]

-

Non-Polar Solvents : It exhibits limited solubility in non-polar solvents like hexane (B92381) or benzene.[4]

-

Reactivity with Protic Solvents : MBS-Cl is sensitive to moisture and reacts with water, leading to decomposition or hydrolysis, which forms 4-methoxybenzenesulfonic acid and hydrochloric acid.[2][4][5] This reactivity also extends to other protic solvents like alcohols, with which it can react to form sulfonate esters.[5] Due to its moisture sensitivity, it should be stored under inert gas and refrigerated conditions (typically 2-8°C).[1][8][9]

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a solid compound.[13][14] A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.[13][14]

Protocol:

-

Sample Preparation : Ensure the MBS-Cl sample is completely dry and in a fine powdered form.

-

Capillary Loading : Press the open end of a capillary tube into the powdered sample. A small amount of solid (1-2 mm height) should enter the tube.[15] Invert the tube and tap it gently to compact the sample at the sealed bottom.[16]

-

Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.[17]

-

Measurement :

-

For an unknown sample, perform a rapid heating run (e.g., 10-20°C/min) to determine an approximate melting range.[16]

-

Allow the apparatus to cool.

-

Using a fresh sample, heat rapidly to about 10-15°C below the approximate melting point.

-

Decrease the heating rate to a slow ramp (1-2°C/min) to allow for thermal equilibrium.[13]

-

-

Data Recording : Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last crystal melts completely (T₂). The melting point is reported as the range T₁ - T₂.[13][15]

Boiling Point Determination (Micro Reflux Method)

Due to the high boiling point of MBS-Cl at atmospheric pressure, determination is typically performed under reduced pressure. The micro reflux or capillary method is suitable for determining the boiling point with a small sample volume.[18][19]

Protocol:

-

Sample Preparation : Place approximately 0.5 mL of the liquid sample (if MBS-Cl is melted) into a small test tube.

-

Apparatus Setup :

-

Place a small, inverted capillary tube (sealed at one end) into the test tube containing the liquid.

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube with heating oil or an aluminum block).[20]

-

-

Measurement :

-

Heat the bath gradually. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.[18]

-

When the liquid's boiling point is reached, the vapor pressure equals the surrounding atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tip.[18]

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Data Recording : The stream of bubbles will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure. The temperature at this exact moment is the boiling point of the liquid.[18][21]

Solubility Determination

This protocol provides a qualitative assessment of solubility in various solvents.

Protocol:

-

Sample Preparation : Place a small, measured amount of MBS-Cl (e.g., 25 mg) into a clean, dry test tube.[22]

-

Solvent Addition : Add a measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in small portions.[22]

-

Observation : After each addition, vigorously agitate the mixture for 10-20 seconds.[23]

-

Classification :

-

Testing : Repeat this procedure for a range of solvents, such as water, toluene, hexane, and acetone, to build a comprehensive solubility profile. Note any signs of reaction (e.g., gas evolution) when using protic solvents like water.

Quality Control Workflow

The physical properties of this compound are integral to its quality control. The following diagram illustrates a typical workflow for the characterization and quality assessment of a new batch of the reagent.

Caption: Workflow for physical and chemical quality assessment.

References

- 1. This compound | 98-68-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound CAS#: 98-68-0 [m.chemicalbook.com]

- 3. This compound | 98-68-0 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | 98-68-0 | Benchchem [benchchem.com]

- 6. A13788.14 [thermofisher.com]

- 7. This compound | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 98-68-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | 98-68-0 [sigmaaldrich.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 4-メトキシベンゼンスルホニルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. westlab.com [westlab.com]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. byjus.com [byjus.com]

- 21. Video: Boiling Points - Concept [jove.com]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. chem.ws [chem.ws]

Technical Guide: Physicochemical Properties of 4-Methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for 4-methoxybenzenesulfonyl chloride (CAS No. 98-68-0). This document includes tabulated physical properties, detailed experimental protocols for their determination, and a visual representation of a general experimental workflow.

Core Physicochemical Data

This compound is a white to off-white crystalline solid at room temperature.[1] Its key physical properties are summarized below.

| Property | Value | Conditions |

| Melting Point | 36-43 °C | |

| Boiling Point | 173 °C | at 14 mmHg |

| Molecular Formula | C₇H₇ClO₃S | |

| Molecular Weight | 206.65 g/mol |

Table 1: Physicochemical Properties of this compound

The melting point is consistently reported in the range of 36°C to 43°C.[2][3][4][5][6][7] The boiling point is consistently cited as 173°C at a reduced pressure of 14 mmHg.[8][9][10][11]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of melting and boiling points for organic compounds such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. This physical property is a crucial indicator of a compound's purity.[10] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[9]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound (finely powdered)

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of about 3 mm.[2]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating block of a melting point apparatus or immersed in the oil of a Thiele tube.[2][9]

-

Heating: The apparatus is heated gradually. An initial rapid heating can be used to determine an approximate melting range. Subsequently, a new sample is heated slowly, at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[9]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[9]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] For substances that may decompose at their atmospheric boiling point, determination under reduced pressure is common.

Apparatus and Materials:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Liquid paraffin (B1166041) or mineral oil

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube. The sealed-end capillary tube is then placed inside the test tube with its open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing liquid paraffin, ensuring the sample is below the oil level.[8]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]

-

Observation and Recording: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[8]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a compound's melting point using a modern apparatus.

Caption: Workflow for Melting Point Determination.

References

- 1. phillysim.org [phillysim.org]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. This compound | 98-68-0 | Benchchem [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. westlab.com [westlab.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Solubility Profile of 4-Methoxybenzenesulfonyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-methoxybenzenesulfonyl chloride in various organic solvents. Due to the compound's reactive nature, particularly with protic solvents, this guide emphasizes qualitative solubility and provides a detailed protocol for quantitative determination.

Core Concepts: Structure, Polarity, and Reactivity

This compound (p-anisylsulfonyl chloride) is a crystalline solid at room temperature.[1] Its solubility is governed by the interplay between its polar sulfonyl chloride group and the relatively non-polar methoxy-substituted benzene (B151609) ring. The sulfonyl chloride group makes the molecule susceptible to nucleophilic attack, leading to reactivity with protic solvents such as water and alcohols.[1][2] This reactivity is a critical consideration when selecting a solvent for any application, including solubility studies. The compound is known to be sensitive to moisture and will decompose in water to form 4-methoxybenzenesulfonic acid and hydrochloric acid.[2][3]

Qualitative Solubility Data

While precise quantitative solubility data for this compound is not widely available in published literature, qualitative assessments indicate its solubility in a range of common organic solvents. This information is summarized in the table below. It is generally observed that the compound is soluble in many polar aprotic solvents and has limited solubility in non-polar solvents.[1]

| Solvent Class | Solvent Name | Qualitative Solubility | Notes |

| Aprotic Polar | Acetone | Soluble | A common solvent for reactions involving sulfonyl chlorides. |

| Acetonitrile | Soluble | Often used as a reaction solvent due to its polarity and relative inertness. | |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | The slight solubility should be considered for applications requiring higher concentrations.[3] | |

| Dioxane | Soluble | A cyclic ether that can dissolve a range of organic compounds. | |

| Aprotic Non-Polar | Toluene | Soluble | A less polar aromatic solvent in which solubility has been noted. |

| Hexane | Limited Solubility | As a non-polar alkane, it is not an effective solvent for the polar this compound.[1] | |

| Benzene | Limited Solubility | Similar to hexane, its non-polar nature results in poor solvation of the solute.[1] | |

| Protic | Water | Decomposes | Reacts with water to form the corresponding sulfonic acid and HCl.[2][3] |

| Alcohols (e.g., Methanol, Ethanol) | Reacts | The sulfonyl chloride group will react with alcohols to form sulfonate esters.[2] |

Experimental Protocol: Quantitative Solubility Determination

Given the limited availability of quantitative data, researchers may need to determine the solubility of this compound in a specific solvent for their application. The following protocol outlines a general method for determining solubility, with special considerations for the compound's reactivity.

Objective: To determine the concentration of a saturated solution of this compound in a given aprotic organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous aprotic solvent of interest (e.g., acetone, acetonitrile, dioxane, toluene)

-

Scintillation vials or small flasks with tight-fitting caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (PTFE or other compatible material, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the anhydrous solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation and moisture ingress.

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Stir the mixtures vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the excess solid to settle for at least 2 hours at the constant temperature.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, dry vial to remove any undissolved microcrystals.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of solute in the samples.

-

-

Calculation:

-

Calculate the concentration of the saturated solution (solubility) in the desired units (e.g., g/100 mL, mol/L) based on the analytical results and the dilution factor.

-

Safety Precautions:

-

This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Keep the compound away from moisture to prevent decomposition and the release of corrosive HCl gas.

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process and experimental workflow for assessing the solubility of this compound.

Caption: Workflow for solubility assessment of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Methoxybenzenesulfonyl chloride. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development. This document includes tabulated spectral data, detailed experimental protocols, and a visual representation of the molecule's structure with its NMR assignments.

Introduction

This compound, also known as p-anisolesulfonyl chloride, is a key intermediate in organic synthesis, frequently used for the introduction of the 4-methoxybenzenesulfonyl (nosyl) protecting group for amines and other functional groups. Accurate characterization of this compound is crucial for its effective use. NMR spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of such organic molecules. This guide focuses on the detailed ¹H and ¹³C NMR spectral data of this compound.

Chemical Structure

The chemical structure of this compound is presented below, with atom numbering for the purpose of NMR signal assignment.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring and a methoxy (B1213986) group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.92 | d | 9.0 | 2H | H-2, H-6 |

| 7.04 | d | 9.0 | 2H | H-3, H-5 |

| 3.90 | s | - | 3H | H-7 (OCH₃) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 164.5 | C-4 |

| 145.0 | C-1 |

| 130.0 | C-2, C-6 |

| 114.8 | C-3, C-5 |

| 56.0 | C-7 (OCH₃) |

Experimental Protocols

The following is a representative experimental protocol for acquiring the ¹H and ¹³C NMR spectra of this compound.

5.1. Sample Preparation

-

Approximately 10-20 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution was transferred to a 5 mm NMR tube.

-

The sample was vortexed to ensure homogeneity.

5.2. NMR Data Acquisition

-

Instrument: A 400 MHz NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃)

-

Temperature: 298 K

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment was used.

-

Spectral Width: A spectral width of approximately 16 ppm was used.

-

Acquisition Time: An acquisition time of at least 2 seconds was employed.

-

Relaxation Delay: A relaxation delay of 1-2 seconds was set.

-

Number of Scans: 16 to 32 scans were typically co-added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program was used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 240 ppm was used.

-

Acquisition Time: An acquisition time of 1-2 seconds was employed.

-

Relaxation Delay: A relaxation delay of 2-5 seconds was set to ensure proper relaxation of quaternary carbons.

-

Number of Scans: Several hundred to a few thousand scans were accumulated to obtain a spectrum with an adequate signal-to-noise ratio.

5.3. Data Processing

-

The raw data (Free Induction Decay - FID) was Fourier transformed to obtain the frequency-domain spectrum.

-

Phase correction was applied to ensure all peaks were in the absorptive mode.

-

Baseline correction was performed to obtain a flat baseline.

-

The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

-

For the ¹H NMR spectrum, the peaks were integrated to determine the relative number of protons.

Structural Assignment and Interpretation

The following diagram illustrates the logical workflow for assigning the NMR signals to the respective atoms in this compound.

Caption: Workflow for NMR signal assignment of this compound.

Disclaimer: The NMR spectral data provided in this document are representative and may vary slightly depending on the experimental conditions, such as the solvent, concentration, and instrument used.

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 4-Methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 4-methoxybenzenesulfonyl chloride, a key reagent and intermediate in organic synthesis and drug discovery. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and illustrates the analytical workflow.

Introduction

This compound (p-anisolesulfonyl chloride) is a versatile chemical building block utilized in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds of medicinal and material science interest.[1] Accurate and reliable analytical characterization is paramount to ensure its quality and to monitor its downstream reactions. Infrared spectroscopy and mass spectrometry are powerful techniques for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" that is invaluable for functional group identification.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The following protocol describes the acquisition of an FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) or thin solid film method.

Materials:

-

This compound sample

-

FTIR spectrometer with a diamond or germanium ATR crystal, or NaCl/KBr salt plates

-

Spatula

-

Volatile solvent (e.g., dichloromethane (B109758) or acetone)

-

Pipette or dropper

-

Desiccator for storing salt plates

Procedure (ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO2 and water vapor.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the spectrometer's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

After analysis, clean the ATR crystal thoroughly.

Procedure (Thin Solid Film):

-

Dissolve a small amount of this compound in a few drops of a volatile solvent like dichloromethane or acetone.[2]

-

Apply a drop of the resulting solution onto the surface of a clean, dry NaCl or KBr salt plate.[2]

-

Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.[2]

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a clean, empty salt plate.

-

Acquire the sample spectrum.

-

Clean the salt plates with a suitable dry solvent after use and store them in a desiccator.[2]

Data Presentation: Characteristic IR Absorption Bands

The infrared spectrum of this compound exhibits several characteristic absorption bands corresponding to its functional groups. The data presented in the table below is a compilation of expected and observed vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Medium | C-H stretching (aromatic and methoxy) |

| ~1600, ~1500, ~1450 | Strong | C=C aromatic ring stretching |

| ~1380-1360 | Strong | Asymmetric SO₂ stretching |

| ~1260 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| ~1180-1160 | Strong | Symmetric SO₂ stretching |

| ~1090 | Medium | In-plane C-H bending |

| ~1020 | Strong | Symmetric C-O-C stretching (aryl ether) |

| ~830 | Strong | Out-of-plane C-H bending (para-disubstituted ring) |

| ~600-500 | Strong | S-Cl stretching |

Table 1: Key Infrared Absorption Bands of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a general protocol for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane, ethyl acetate, or methanol)

-

GC-MS system equipped with an EI source and a quadrupole or ion trap mass analyzer

-

GC vial with a septum cap

-

Microsyringe

Procedure:

-

Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile solvent.[3]

-

Transfer the solution to a GC vial.

-

Set the GC-MS instrument parameters. Typical parameters include:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Ion Source Temperature: 200-230 °C

-

Electron Energy: 70 eV

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 250).

-

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

Acquire the data. The output will be a total ion chromatogram (TIC) and a mass spectrum for each peak.

-

Analyze the mass spectrum of the peak corresponding to this compound.

Data Presentation: Mass Spectrometry Fragmentation

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) and several fragment ions. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.[4]

| m/z | Proposed Fragment Ion Structure | Notes |

| 206/208 | [CH₃OC₆H₄SO₂Cl]⁺˙ (Molecular Ion) | Isotopic pattern due to ³⁵Cl/³⁷Cl. |

| 171 | [CH₃OC₆H₄SO₂]⁺ | Loss of Cl radical. |

| 141 | [CH₃OC₆H₄S]⁺ | Loss of SO₂ from the m/z 171 fragment. |

| 107 | [CH₃OC₆H₄]⁺ | Loss of SO₂ and Cl from the molecular ion or loss of S from m/z 141. |

| 99/101 | [SO₂Cl]⁺ | A common fragment for sulfonyl chlorides.[4] |

| 77 | [C₆H₅]⁺ | Loss of methoxy (B1213986) group from the aromatic ring fragment. |

| 64 | [SO₂]⁺˙ | Loss of the aryl chloride fragment. |

Table 2: Major Fragments in the Electron Ionization Mass Spectrum of this compound.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the analysis and the key structural features of this compound.

Caption: Analytical workflow for this compound.

Caption: Key fragmentation pathways in EI-MS.

References

A Comprehensive Technical Guide to the Safe Handling of 4-Methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide on the safety, handling, and emergency procedures for 4-Methoxybenzenesulfonyl chloride (CAS No. 98-68-0). The information is compiled from various safety data sheets to ensure a comprehensive overview for laboratory and research professionals.

Compound Identification

This compound, also known as p-anisolesulfonyl chloride, is a versatile sulfonating agent used in organic synthesis.[1][2] It is primarily utilized for the preparation of sulfonamides and as a protecting group for various nitrogen functions.[1]

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [3][4] |

| Synonyms | 4-Methoxybenzene-1-sulfonyl chloride, p-Anisolesulfonyl Chloride | [5] |

| CAS Number | 98-68-0 | [3][5][6] |

| EC Number | 202-692-1 | [5][6] |

| Molecular Formula | C₇H₇ClO₃S | [3][4][5] |

| Molecular Weight | 206.65 g/mol | [3][4][5] |

| InChI Key | DTJVECUKADWGMO-UHFFFAOYSA-N |[6] |

Physical and Chemical Properties

This compound is a white to beige crystalline solid at room temperature.[1][2][5] It is sensitive to moisture and reacts with water.[5][7][8][9]

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to beige crystalline solid | [1][2][5] |

| Odor | Odorless | [8] |

| Melting Point | 39-42 °C (lit.) | [1][3][5][6] |

| Boiling Point | 173 °C @ 14-19 hPa (lit.) | [1][3][5][6] |

| Flash Point | 112 °C (233.6 °F) - closed cup | [5][6] |

| Solubility | Soluble in polar solvents; limited solubility in non-polar solvents.[2] Reacts with water.[5][7][8][9] | |

Hazard Identification and Classification

This compound is classified as corrosive and causes severe skin burns and eye damage.[4][10] It is crucial to understand its hazards before handling.

Table 3: GHS Hazard Classification

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS05 (Corrosion) | [6] |

| Signal Word | Danger | [4][5][6][8][10] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[4][5][6][8] H290: May be corrosive to metals.[10][11] | |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501 | [4][5][6][7][8][10][11] |

| Storage Class Code | 8A - Combustible corrosive hazardous materials |[6] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are mandatory to minimize risk. This involves using appropriate personal protective equipment (PPE), working in a well-ventilated area, and adhering to storage guidelines.

Personal Protective Equipment (PPE)

A full suite of PPE is required when handling this compound.[5][7][10]

Caption: Required PPE workflow for handling this compound.

Handling Procedures

-

Avoid all personal contact, including inhalation of dust.[7][11][12]

-

Work in a well-ventilated area, preferably within a chemical fume hood.[5][7][11][12]

-

Avoid formation of dust and aerosols.[5]

-

Wash hands and any exposed skin thoroughly after handling.[7][8][10]

-

Keep containers tightly sealed when not in use.[5][7][11][12]

-

Contact with water liberates toxic gas and should be avoided.[7][8]

Storage Conditions

Proper storage is critical to maintain the stability of the compound and prevent hazardous reactions.

Table 4: Storage and Incompatibility

| Parameter | Recommendation | Source(s) |

|---|---|---|

| Storage Temperature | 2-8 °C (Refrigerated) | [5][6][7][10] |

| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly closed container.[5][7] Store locked up in a corrosives area.[5][7][8][10] | |

| Conditions to Avoid | Moisture, heat, flames, and sources of ignition.[5][9] |

| Incompatible Materials | Water, strong oxidizing agents, strong bases, amines.[5][7][9] | |

Emergency Procedures and First Aid

Immediate and appropriate action is vital in case of accidental exposure or release.

Accidental Release Measures

In the event of a spill, follow a structured response protocol to ensure safety and containment.

Caption: Step-by-step protocol for responding to an accidental spill.

First Aid Protocols

Immediate medical attention is required for all routes of exposure.[7] Show the Safety Data Sheet to the attending physician.[5]

Table 5: First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

|---|---|---|

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately. | [5][7][8][10] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Consult a physician immediately. | [5][7][8][10] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician immediately. | [5][7][8][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately. |[5][7][8][10] |

Stability and Reactivity

The compound is stable under recommended storage conditions but can react hazardously with certain substances.[5]

Caption: Chemical stability and reactivity relationships.

Toxicological and Transportation Information

Toxicological Profile

There is limited quantitative toxicological data available for this specific compound in the provided safety data sheets. The primary health risk is its corrosive nature.

Table 6: Toxicological Information Summary

| Effect | Finding | Source(s) |

|---|---|---|

| Acute Toxicity | No data available | [5][7][10] |

| Skin Corrosion/Irritation | Causes severe skin burns | [4][5][10] |

| Serious Eye Damage/Irritation | Causes serious eye damage | [4][5][10] |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%. | [5] |

| Primary Health Effect | Product is a corrosive material. Ingestion causes severe swelling, damage to delicate tissue, and danger of perforation. |[7] |

Transportation Information

This material is regulated as a hazardous substance for transport.

Table 7: Transportation Details

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

|---|---|---|---|---|

| ADR/RID, IMDG, IATA | 3261 | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. (this compound) | 8 | II |

References

- 1. This compound | 98-68-0 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 98-68-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 4-メトキシベンゼンスルホニルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Storage and stability conditions for 4-methoxybenzenesulfonyl chloride

An In-depth Technical Guide to the Storage and Stability of 4-Methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MBSC) is a crucial reagent in organic synthesis, particularly in the pharmaceutical industry for the creation of sulfonamides and sulfonate esters. Its utility, however, is intrinsically linked to its stability and proper handling. This technical guide provides a comprehensive overview of the storage and stability conditions for this compound, summarizing key quantitative data, outlining experimental protocols for stability assessment, and illustrating degradation pathways and handling workflows.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and storage.

| Property | Value |

| Molecular Formula | C₇H₇ClO₃S |

| Molecular Weight | 206.65 g/mol |

| CAS Number | 98-68-0 |

| Appearance | White to beige crystalline solid |

| Melting Point | 39-42 °C |

| Boiling Point | 173 °C at 14 mmHg |

| Flash Point | 112 °C (closed cup) |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity and reactivity of this compound.

Storage Conditions:

-

Temperature: The recommended storage temperature is between 2-8 °C.[1][2][3]

-

Atmosphere: Store under an inert atmosphere, such as argon, to prevent exposure to moisture.[4]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1] Use of airtight containers is recommended to prevent moisture-induced degradation.[2]

-

Light: Protect from light.[5]

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust and vapors.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a lab coat.[3][6]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[6]

-

Prevent the formation of dust and aerosols during handling.[1]

Stability Profile

The stability of this compound is primarily influenced by its sensitivity to moisture and its incompatibility with certain classes of compounds.

Hydrolytic Stability: this compound is highly sensitive to moisture and undergoes hydrolysis in the presence of water.[2] This reaction is a nucleophilic substitution where water acts as the nucleophile, leading to the formation of 4-methoxybenzenesulfonic acid and hydrochloric acid.[2] The reaction is understood to proceed via an SN2-type mechanism.[7]

.dot

Caption: Hydrolysis degradation pathway of this compound.

Incompatibilities: To prevent vigorous reactions and decomposition, avoid contact with the following:

-

Water/Moisture: Reacts vigorously, releasing hydrogen chloride gas.[7]

-

Strong Bases: Incompatible.[1]

-

Strong Oxidizing Agents: Incompatible.[1]

-

Alcohols: Reacts to form sulfonate esters.

-

Amines: Reacts to form sulfonamides.

Thermal Stability: While stable under recommended storage conditions, elevated temperatures can accelerate degradation, especially in the presence of moisture.[1]

Quantitative Stability Data

The solvolysis (hydrolysis in pure water) of this compound has been studied, yielding first-order rate constants at various temperatures.

| Temperature (°C) | First-Order Rate Constant (k x 10⁵ s⁻¹) |

| 0.063 | 1.838 |

| 5.008 | 3.736 |

| 10.001 | 7.228 |

| 15.002 | 13.43 |

| 20.000 | 24.16 |

| 25.000 | 42.19 |

Data adapted from a study on the solvolysis of a series of benzenesulfonyl chlorides.[7]

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These should be adapted based on the specific analytical methods available.

Objective: To identify potential degradation products and pathways under various stress conditions.

.dot

Caption: A logical workflow for conducting forced degradation studies.

5.1. Hydrolytic Degradation

-

Acidic Conditions:

-

Dissolve a known concentration of this compound in an inert solvent (e.g., acetonitrile).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Maintain the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with a suitable base.

-

Dilute to a known volume with the mobile phase and analyze using a stability-indicating method (e.g., HPLC).

-

-

Basic Conditions:

-

Dissolve a known concentration of this compound in an inert solvent.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature.

-

Withdraw and neutralize aliquots at specified time intervals.

-

Dilute and analyze as described above.

-

5.2. Oxidative Degradation

-

Dissolve a known concentration of this compound in an inert solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time intervals.

-

Quench any remaining oxidizing agent if necessary.

-

Dilute and analyze.

5.3. Thermal Degradation

-

Place a known quantity of solid this compound in a controlled temperature oven (e.g., 80°C).

-

At specified time intervals, remove samples.

-

Dissolve the samples in a suitable solvent to a known concentration.

-

Analyze the solutions.

5.4. Photostability

-

Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analyze the samples and compare them to control samples stored in the dark.

Conclusion

The chemical integrity of this compound is critically dependent on stringent storage and handling protocols. The primary degradation pathway is hydrolysis, which can be mitigated by storing the compound at refrigerated temperatures (2-8 °C) in a dry, inert atmosphere. Forced degradation studies are essential to fully characterize its stability profile and identify potential impurities that may arise during synthesis or storage. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals to ensure the quality and reliability of this important chemical reagent.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biopharminternational.com [biopharminternational.com]

- 5. This compound | 98-68-0 | FM61107 [biosynth.com]

- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Reactivity of 4-Methoxybenzenesulfonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-methoxybenzenesulfonyl chloride with a range of nucleophiles, including amines, alcohols, and thiols. It delves into the underlying reaction mechanisms, presents quantitative kinetic and yield data, and offers detailed experimental protocols for key transformations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, aiding in the strategic use of this versatile reagent.

Introduction

This compound, also known as p-anisolesulfonyl chloride, is a widely utilized reagent in organic synthesis, primarily for the introduction of the 4-methoxybenzenesulfonyl (nosyl) group.[1] This functional group is of significant interest in medicinal chemistry and drug development due to its ability to modulate the physicochemical and biological properties of molecules.[1] The reactivity of this compound is centered around the electrophilic sulfur atom of the sulfonyl chloride moiety, which is susceptible to attack by a variety of nucleophiles.[1]

The electron-donating nature of the para-methoxy group influences the reactivity of the sulfonyl chloride, distinguishing it from unsubstituted benzenesulfonyl chloride.[1] This guide will explore the nuances of these reactions, providing a detailed understanding of the factors governing the reactivity with different nucleophilic partners.

Reaction Mechanisms

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom.[1] The general pathway involves the attack of the nucleophile on the electrophilic sulfur center, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.

Reaction with Amines (Sulfonamide Formation)

The reaction with primary and secondary amines is a cornerstone of sulfonamide synthesis, a critical class of compounds in medicinal chemistry. The reaction proceeds through a direct nucleophilic attack of the amine nitrogen on the sulfonyl sulfur.

Caption: Reaction of this compound with a primary amine.

Reaction with Alcohols (Sulfonate Ester Formation)

Alcohols react with this compound in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form sulfonate esters. The base is required to neutralize the HCl byproduct. The oxygen atom of the alcohol acts as the nucleophile.

Caption: Reaction of this compound with an alcohol.

Reaction with Thiols (Sulfonothioate Formation)

Thiols can react with this compound to yield sulfonothioates. Similar to the reaction with alcohols, a base is often employed to facilitate the reaction.

Caption: Reaction of this compound with a thiol.

Quantitative Data on Reactivity

The reactivity of this compound is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. The electron-donating methoxy (B1213986) group generally leads to a slightly lower reactivity compared to unsubstituted benzenesulfonyl chloride.

Kinetic Data

Kinetic studies, often employing the Hammett equation, provide quantitative insights into the electronic effects of substituents on the reaction rates. The Hammett equation is given by:

log(k/k0) = ρσ

where k is the rate constant for the substituted reactant, k0 is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups.

Table 1: Hammett ρ Values for Reactions of Benzenesulfonyl Chlorides with Nucleophiles

| Nucleophile/Reaction | Solvent | Temperature (°C) | ρ Value | Reference |

| Chloride Exchange | Acetonitrile | 25 | +2.02 | [2] |

| Hydrolysis | 50% Acetone/Water | 25 | +0.82 | [3] |

| Methanolysis of Benzoyl Chlorides | Methanol | - | +1.47 | [1] |

Note: Data for closely related systems are presented to illustrate general trends.

Table 2: Second-Order Rate Constants for the Chloride-Chloride Exchange Reaction of Substituted Benzenesulfonyl Chlorides in Acetonitrile at 25 °C [2]

| Substituent (X in X-C₆H₄SO₂Cl) | σ | k₂₅ x 10⁵ (M⁻¹s⁻¹) |

| 4-N(CH₃)₂ | -0.83 | 0.11 |

| 4-OCH₃ | -0.27 | 0.45 |

| 4-CH₃ | -0.17 | 0.67 |

| H | 0.00 | 1.33 |

| 4-Cl | +0.23 | 3.55 |

| 3-CF₃ | +0.43 | 12.9 |

Reaction Yields

The yields of sulfonamides and sulfonate esters are generally high, often exceeding 90% under optimized conditions.

Table 3: Representative Yields for Reactions of this compound

| Nucleophile | Product Type | Base | Solvent | Yield (%) | Reference |

| Dibutylamine | Sulfonamide | NaOH | Water | 94 | [4] |

| 1-Octylamine | Sulfonamide | NaOH | Water | 98 | [4] |

| Phenol | Sulfonate Ester | Pyridine | CH₂Cl₂ | 97 | [5] |

| 4-Methoxybenzylamine | Sulfonamide | Triethylamine | CH₂Cl₂ | 90-91 | [6] |

Experimental Protocols

General Procedure for the Synthesis of Sulfonamides

This protocol is adapted from the synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide and is broadly applicable.[6]

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.1 equivalents)

-

Triethylamine or Pyridine (1.0 - 1.2 equivalents)

-

Dichloromethane (DCM)

-

1N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

To a stirred solution of the amine in DCM at 0 °C (ice bath), add the base (triethylamine or pyridine).

-

Slowly add a solution of this compound in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Quench the reaction by adding water or 1N HCl.

-

Separate the organic layer and wash sequentially with 1N HCl (if not used for quenching), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Procedure for the Synthesis of Sulfonate Esters

This protocol is based on the general method for the sulfonylation of alcohols.[7]

Materials:

-

This compound

-

Alcohol (1.0 equivalent)

-

Pyridine or Triethylamine (1.5 - 2.0 equivalents)

-

Dichloromethane (DCM), anhydrous

-

1N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the alcohol in anhydrous DCM and cool to 0 °C.

-

Add the base (pyridine or triethylamine) to the solution.

-

Add this compound portion-wise or as a solution in DCM, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-16 hours, monitoring by TLC.

-

Dilute the reaction mixture with DCM and wash sequentially with cold 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting sulfonate ester by flash chromatography or recrystallization.

Experimental Workflow for a Kinetic Study by HPLC

This workflow outlines a general procedure for monitoring the reaction kinetics of this compound with a nucleophile using High-Performance Liquid Chromatography (HPLC).[8][9]

Caption: Workflow for a kinetic study using HPLC.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering a reliable method for the introduction of the 4-methoxybenzenesulfonyl group. Its reactivity with a wide range of nucleophiles, proceeding primarily through an SN2-type mechanism, allows for the efficient synthesis of sulfonamides, sulfonate esters, and sulfonothioates. The electronic influence of the para-methoxy group provides a nuanced reactivity profile that can be harnessed for selective transformations. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. Determination of Mechanism in Chemistry [faculty.csbsju.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. eurjchem.com [eurjchem.com]

- 8. agilent.com [agilent.com]

- 9. Development of an automated kinetic profiling system with online HPLC for reaction optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Methoxybenzenesulfonyl Chloride: Key Functional Groups and Reactive Sites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-methoxybenzenesulfonyl chloride, a pivotal reagent in organic synthesis and medicinal chemistry. The document elucidates the compound's core functional groups, identifies its primary reactive sites, and presents a quantitative overview of its reactivity. Detailed experimental protocols for the synthesis of key derivatives, namely sulfonamides and sulfonate esters, are provided. Furthermore, this guide illustrates the synthetic workflows and the role of this compound derivatives in significant biological signaling pathways through detailed diagrams. This resource is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for the effective utilization of this compound in their work.

Introduction

This compound, also known as p-anisylsulfonyl chloride, is an aromatic sulfonyl chloride that serves as a versatile building block in the synthesis of a wide array of organic compounds. Its utility is primarily derived from the reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution reactions.[1] This reactivity, modulated by the electronic effects of the para-methoxy group, makes it an indispensable tool for the introduction of the 4-methoxybenzenesulfonyl group into molecules, a common scaffold in pharmacologically active compounds and functional materials.[1] This guide will delve into the structural features, reactivity, and practical applications of this important chemical entity.

Key Functional Groups and Molecular Structure

The molecular structure of this compound is characterized by three key functional groups that dictate its chemical behavior: the sulfonyl chloride group, the methoxy (B1213986) group, and the benzene (B151609) ring.

-

Sulfonyl Chloride Group (-SO₂Cl): This is the primary reactive center of the molecule. The sulfur atom is in a high oxidation state and is bonded to two electronegative oxygen atoms and a chlorine atom, rendering it highly electrophilic.[1] The chloride ion is an excellent leaving group, facilitating nucleophilic attack at the sulfur atom.[1]

-

Methoxy Group (-OCH₃): Located at the para position of the benzene ring, the methoxy group is an electron-donating group through resonance.[1] This electronic contribution can influence the reactivity of the sulfonyl chloride group, enhancing selectivity in certain reactions compared to the unsubstituted benzenesulfonyl chloride.[1]

-

Benzene Ring: The aromatic ring provides a rigid scaffold for the functional groups and participates in π-stacking interactions in the solid state and in molecular recognition processes of its derivatives.

Reactive Sites and Reaction Mechanisms

The principal reactive site in this compound is the electrophilic sulfur atom of the sulfonyl chloride group.[1] This site is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, phenols, and water.[1]

The predominant reaction mechanism is nucleophilic substitution at the sulfur atom, which generally proceeds via a concerted Sₙ2-type pathway.[1][3] Kinetic studies on the hydrolysis of a series of 4-substituted benzenesulfonyl chlorides support this mechanism.[3] The reaction with amines (to form sulfonamides) and alcohols (to form sulfonate esters) follows a similar mechanistic pathway, where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion.

Quantitative Reactivity Data

The reactivity of this compound can be quantified through kinetic studies. The following tables summarize key quantitative data regarding its solvolysis and provide a comparison with other substituted benzenesulfonyl chlorides.

Table 1: First-Order Rate Constants for the Solvolysis of 4-Substituted Benzenesulfonyl Chlorides in H₂O at 15°C [3]

| Substituent | Rate Constant (k x 10⁻⁴ s⁻¹) |

| 4-Methoxy | 23.89 |

| 4-Methyl | 13.57 |

| 4-H | 11.04 |

| 4-Bromo | 7.447 |

| 4-Nitro | 9.373 |

The data indicates that the electron-donating methoxy group accelerates the rate of solvolysis compared to the unsubstituted and electron-withdrawing substituted analogues.

Experimental Protocols

Synthesis of N-Benzyl-4-methoxybenzenesulfonamide

This protocol details the synthesis of a representative sulfonamide from this compound and benzylamine (B48309).

Materials:

-

This compound

-

Benzylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add pyridine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzylamine (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of Phenyl 4-Methoxybenzenesulfonate

This protocol outlines the synthesis of a representative sulfonate ester from this compound and phenol (B47542).[4]

Materials:

-

This compound

-

Phenol

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve phenol (1.0 eq) in anhydrous DCM.[4]

-

Add pyridine (1.2 eq) and cool the mixture to 0 °C.[4]

-

Slowly add a solution of this compound (1.1 eq) in DCM dropwise.[4]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.[4]

-

Monitor the reaction progress by TLC.[4]

-

Work up the reaction as described in the sulfonamide synthesis protocol (Section 5.1, steps 7-8).

-

Purify the crude product by recrystallization from a suitable solvent like ethanol.[4]

Visualized Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the involvement of 4-methoxybenzenesulfonamide (B72560) derivatives in cellular signaling pathways.

Caption: Experimental workflow for the synthesis of sulfonamides.

Caption: Experimental workflow for the synthesis of sulfonate esters.

Caption: Inhibition of the Wnt/β-Catenin signaling pathway by a sulfonamide derivative.[5]

Conclusion